N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}propanamide
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Overview
Description
N-(6-Methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Attachment of the Propionylguanidine Moiety: The final step involves the reaction of the quinazoline derivative with propionylguanidine under controlled conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or propionylguanidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
N-(6-Methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-4-methyl-2-quinazolinyl)-N’'-methylguanidine
- (6-Methoxy-4-methyl-2-quinazolinyl)cyanamide
- 2-[(6-Methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one
Uniqueness
N-(6-Methoxy-4-methyl-2-quinazolinyl)-N’'-propionylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propionylguanidine moiety, in particular, differentiates it from other quinazoline derivatives and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]propanamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-12(20)18-13(15)19-14-16-8(2)10-7-9(21-3)5-6-11(10)17-14/h5-7H,4H2,1-3H3,(H3,15,16,17,18,19,20) |
InChI Key |
DIEJTWJXSMXIPM-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)N/C(=N\C1=NC(=C2C=C(C=CC2=N1)OC)C)/N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)OC)C)N |
Origin of Product |
United States |
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